

Capeserod Hydrochloride: A Technical Guide to its Molecular Targets

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Compound of Interest

Compound Name: *Capeserod hydrochloride*

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Introduction

Capeserod hydrochloride (development code SL65.0155) is a selective serotonin 4 (5-HT₄) receptor partial agonist that has been investigated for its potential therapeutic effects in various conditions, including cognitive disorders and gastrointestinal motility. This technical guide provides an in-depth overview of the molecular targets of Capeserod, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Molecular Target: 5-HT₄ Receptor

The principal molecular target of Capeserod is the 5-HT₄ receptor, a Gs-protein-coupled receptor. Capeserod exhibits high affinity for this receptor and acts as a partial agonist.^{[1][2]}

Binding Affinity

Capeserod demonstrates a high affinity for the human 5-HT₄ receptor. The binding affinity is summarized in the table below.

Parameter	Value	Receptor Type	Reference
K _i	0.6 nM	Human 5-HT ₄	^{[1][2]}

Functional Activity

As a partial agonist, Capeserod stimulates the 5-HT4 receptor, but to a lesser degree than the endogenous full agonist, serotonin. This activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.^{[1][2]} In cells expressing human 5-HT4(b) and 5-HT4(e) splice variants, Capeserod elicited a maximal effect that was 40-50% of that produced by serotonin.^{[1][2]}

Parameter	Value	Assay System	Reference
Intrinsic Activity	40-50% of serotonin	Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants	^{[1][2]}
Antagonist Activity (pKb)	8.81	Rat esophagus preparation	^[1]

Interestingly, in the rat esophagus preparation, Capeserod acted as a 5-HT4 antagonist.^[1] This highlights species- and tissue-dependent differences in its pharmacological profile.

Off-Target Profile

Capeserod is characterized by its high selectivity for the 5-HT4 receptor. Studies have shown that it has a greater than 100-fold selectivity for the 5-HT4 receptor over a wide range of other receptors.^{[1][2]} A specific, quantitative off-target binding profile with K_i values for other receptors is not extensively detailed in publicly available literature.

Signaling Pathway

Activation of the 5-HT4 receptor by Capeserod initiates a downstream signaling cascade, primarily through the Gs alpha subunit of the G-protein.



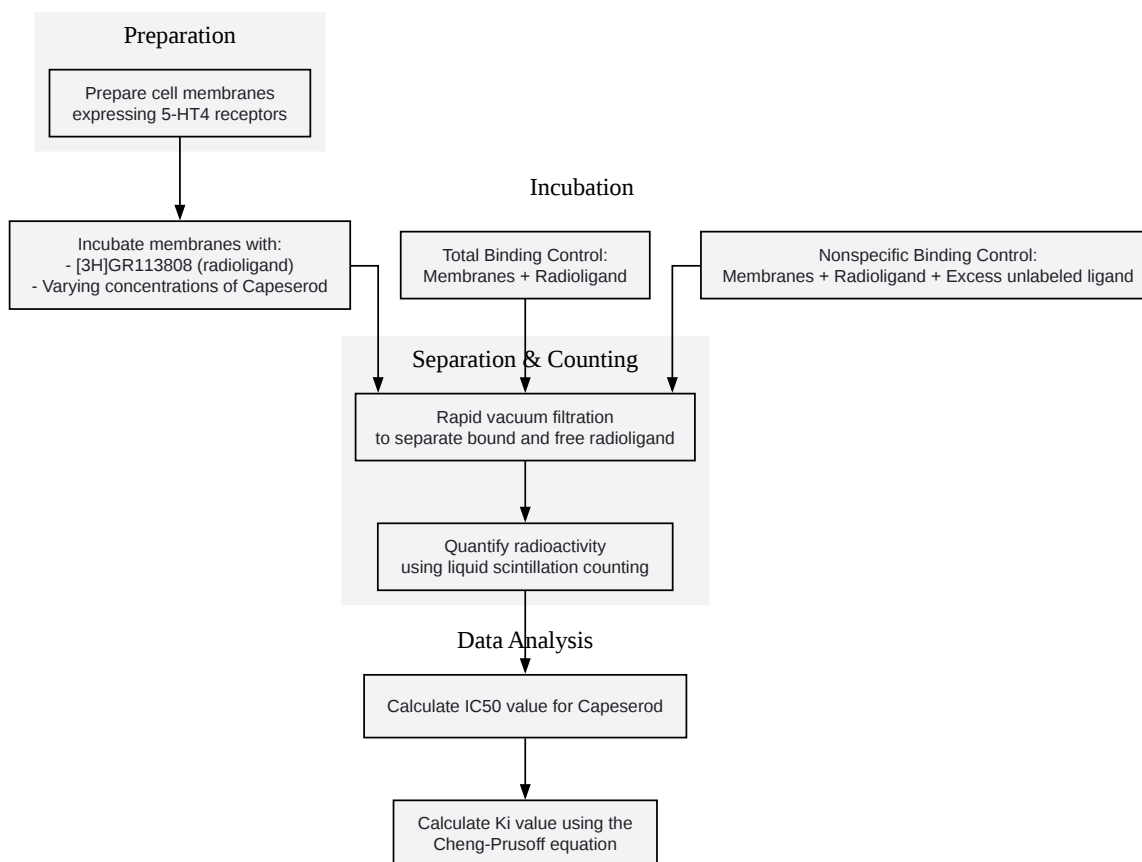
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Capeserod-induced 5-HT4 receptor signaling cascade.

Experimental Protocols

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol outlines a method to determine the binding affinity (K_i) of Capeserod for the 5-HT4 receptor.



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Workflow for determining 5-HT4 receptor binding affinity.

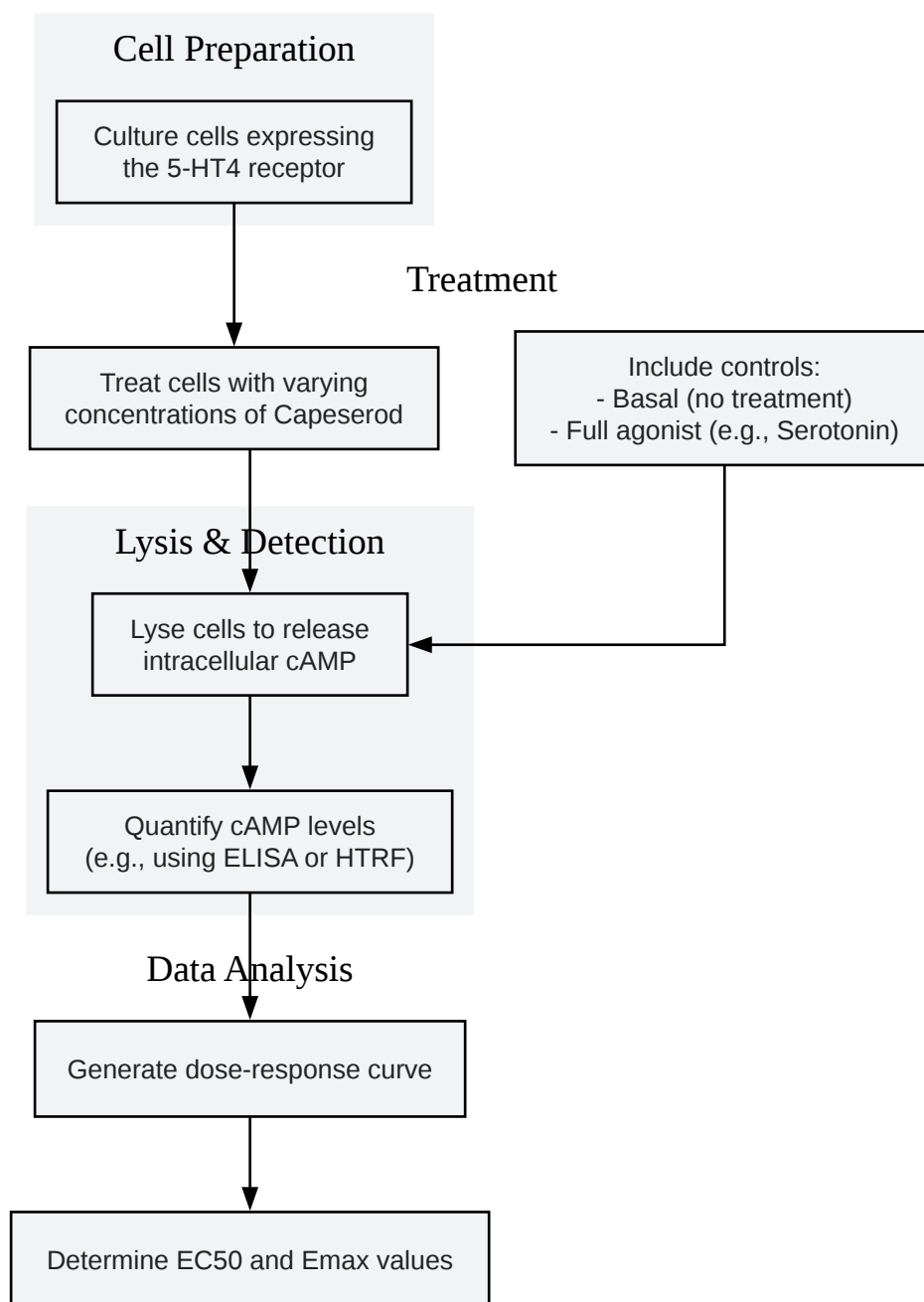
Methodology:

- **Membrane Preparation:** Cell membranes from a stable cell line expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

- **Binding Reaction:** The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled 5-HT₄ receptor antagonist, such as [3H]GR113808, and varying concentrations of **Capeserod hydrochloride**.
- **Incubation:** The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.
- **Separation:** The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured using a liquid scintillation counter.
- **Data Analysis:** The concentration of Capeserod that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of Capeserod as a partial agonist at the 5-HT₄ receptor.



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Workflow for assessing cAMP functional activity.

Methodology:

- Cell Culture: Cells stably expressing the human 5-HT4 receptor are cultured in appropriate media.

- **Compound Treatment:** The cells are treated with varying concentrations of **Capeserod hydrochloride**. Control wells with no compound (basal), and a full 5-HT4 receptor agonist (e.g., serotonin) are also included.
- **Incubation:** The cells are incubated for a specific period to allow for cAMP production.
- **Cell Lysis:** The cells are lysed to release the intracellular cAMP.
- **cAMP Quantification:** The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
- **Data Analysis:** A dose-response curve is generated by plotting the cAMP concentration against the log concentration of Capeserod. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined. The intrinsic activity is calculated by comparing the Emax of Capeserod to that of the full agonist.

Clinical Development Overview

Capeserod was initially investigated in Phase II clinical trials for the treatment of memory deficits and Alzheimer's disease, as well as urinary incontinence.[3] However, development for these indications was discontinued. More recently, Capeserod has been repurposed and is currently in Phase I clinical trials for the treatment of gastroparesis.

Conclusion

Capeserod hydrochloride is a potent and selective 5-HT4 receptor partial agonist. Its primary molecular interaction is with the 5-HT4 receptor, leading to the activation of the Gs-cAMP signaling pathway. Its high selectivity minimizes the potential for off-target effects. The ongoing clinical investigation of Capeserod for gastroparesis highlights the continued interest in leveraging its prokinetic properties mediated through its well-defined molecular target.

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